Cas no 723-74-0 (1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one)

1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one
- 723-74-0
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- Inchi: 1S/C11H9F3N2O/c1-15-9(11(12,13)14)7-10(17)16(15)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: KEFDRDCLCVYBFS-UHFFFAOYSA-N
- SMILES: FC(C1=CC(N(C2C=CC=CC=2)N1C)=O)(F)F
Computed Properties
- Exact Mass: 242.06669740g/mol
- Monoisotopic Mass: 242.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 23.6Ų
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741415-1g |
1-Methyl-2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3h-pyrazol-3-one |
723-74-0 | 98% | 1g |
¥3376.00 | 2024-05-02 |
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one Related Literature
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one
Professional Introduction to 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one (CAS No. 723-74-0)
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one, identified by its CAS number 723-74-0, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a methyl group, a phenyl ring, and a trifluoromethyl substituent on the pyrazole core contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further investigation.
The compound belongs to the pyrazole class of heterocycles, which are known for their broad spectrum of biological activities. Pyrazoles have been widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one enhances its potential as a lead compound in drug discovery.
In recent years, there has been a growing interest in the development of novel compounds with fluorine-containing substituents. The trifluoromethyl group in this molecule not only influences its electronic properties but also enhances its metabolic stability and lipophilicity, which are crucial factors in drug design. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic profiles, making them more suitable for therapeutic applications.
One of the most compelling aspects of 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its reactivity in various chemical transformations, including nucleophilic substitution and cyclization reactions, which can lead to the formation of novel heterocyclic derivatives. These derivatives may possess enhanced biological activities and could be developed into new drugs targeting various diseases.
The structural features of this compound also make it an attractive scaffold for computational studies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand its interactions with biological targets. These studies provide valuable insights into the compound's mechanism of action and help in the optimization of its pharmacological properties.
Recent research has highlighted the role of pyrazole derivatives in addressing neurological disorders. Studies suggest that compounds with similar structural motifs may interact with specific neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one positions it as a promising candidate for further exploration in this area.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. The presence of electron-withdrawing groups like the trifluoromethyl moiety can influence the electronic properties of materials, making them suitable for use in organic electronics and optoelectronic devices. Research is ongoing to explore these applications and to develop new materials based on similar molecular architectures.
The synthesis of 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, allowing for larger-scale preparations needed for both research and industrial applications. The development of green chemistry approaches has also been considered to minimize environmental impact during synthesis.
The safety profile of this compound is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and to establish safe handling protocols. These studies are essential for ensuring that researchers and industrial personnel can work with the compound without exposure to unnecessary risks.
The future prospects for 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one are promising, with ongoing research aimed at uncovering new applications and optimizing its properties. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of novel drugs and advanced materials based on this versatile compound.
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